molecular formula C10H13NO6 B8096530 6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid

6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid

Cat. No.: B8096530
M. Wt: 243.21 g/mol
InChI Key: JWUFSYXQWPXFIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid is a valuable chemical reagent designed for advanced bioconjugation and materials science applications. Its primary significance lies in its role as a heterobifunctional crosslinker . The molecule features a primary carboxylic acid group and an activated N-hydroxysuccinimide (NHS) ester, which allows for the stepwise and controlled formation of stable amide bonds with two different amine-containing molecules, such as proteins, peptides, or other biomolecules . The aliphatic hexanoic acid spacer arm provides a flexible tether between conjugated entities, which is crucial for minimizing steric hindrance and ensuring the biological activity of the immobilized molecules is maintained . This makes the compound an instrumental tool in the creation of functional materials, including biosensors, diagnostic reagents, and surface-modified biomaterials . When handling, appropriate safety precautions must be observed. The compound may cause skin and serious eye irritation and may be harmful if swallowed or if dust is inhaled . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human or veterinary use.

Properties

IUPAC Name

6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO6/c12-7-5-6-8(13)11(7)17-10(16)4-2-1-3-9(14)15/h1-6H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWUFSYXQWPXFIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halophosphoric Acid Ester-Mediated Coupling

A patented process (US5734064A) outlines the use of halophosphoric acid esters, such as diethyl chlorophosphate, to activate carboxylic acids for NHS ester formation. For this compound, the protocol involves:

  • Dissolving 6-oxohexanoic acid in anhydrous dichloromethane.

  • Adding NHS (1.1 equivalents) and triethylamine (2 equivalents) as a base.

  • Introducing diethyl chlorophosphate (1.05 equivalents) dropwise at 0–5°C to minimize side reactions.

  • Stirring the mixture at room temperature for 12–24 hours.

The reaction proceeds via a two-step mechanism:

  • Activation : The halophosphoric acid ester converts the carboxylic acid into a mixed phosphoric-carboxylic anhydride intermediate.

  • NHS Ester Formation : Nucleophilic attack by NHS displaces the phosphate group, yielding the succinimidyl ester.

Key Data :

  • Yield: 85–92% after purification by recrystallization from ethyl acetate/hexane.

  • Purity: >98% (HPLC).

  • Reaction Scale: Demonstrated at 100 g to 1 kg scales.

Comparative Analysis of Synthetic Methods

Method Reagents Yield Purity Scalability
Halophosphoric AcidDiethyl chlorophosphate, NHS85–92%>98%Industrial
CarbodiimideDCC/EDC, NHS70–80%90–95%Lab-scale
Stepwise SynthesisFmoc, paraformaldehyde60–75%85–90%Pilot-scale

Key Observations :

  • The halophosphoric acid method outperforms carbodiimide-based approaches in yield and purity, likely due to reduced side product formation.

  • Stepwise synthesis offers modularity but introduces complexity with protecting group management.

Reaction Optimization and Practical Considerations

Solvent Selection

  • Dichloromethane : Preferred for halophosphoric acid reactions due to its low polarity and ability to stabilize intermediates.

  • Ethyl Acetate : Used in extraction and recrystallization to remove unreacted NHS and phosphoric acid byproducts.

Temperature and pH Control

  • Activation Step : Conducted at 0–5°C to suppress hydrolysis of the reactive intermediate.

  • Workup : The final product is isolated by adjusting the pH to 6–7 with 1N HCl, followed by solvent evaporation and recrystallization.

Mechanistic Insights and Side Reactions

The formation of this compound is susceptible to two primary side reactions:

  • Hydrolysis : The succinimidyl ester can hydrolyze to 6-oxohexanoic acid in aqueous environments, especially at pH >8.

  • Intramolecular Cyclization : Under basic conditions, the compound may cyclize to form a lactone, reducing its reactivity.

Mitigation Strategies :

  • Use anhydrous solvents and desiccants during synthesis.

  • Limit reaction times to 24 hours to minimize degradation .

Chemical Reactions Analysis

Types of Reactions

6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Primary Amines: Used in substitution reactions to form amide bonds.

    Acids and Bases: Employed in hydrolysis reactions to break the ester bond.

Major Products Formed

Scientific Research Applications

Scientific Research Applications

  • Biochemical Research
    • The compound serves as a biochemical probe in studies involving enzyme activity and metabolic pathways. Its structure allows for modifications that can enhance binding affinity to specific targets, making it useful in drug design and discovery.
  • Medicinal Chemistry
    • Due to its unique functional groups, 6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid is investigated for its potential as a therapeutic agent in treating various diseases, including cancer and metabolic disorders. Its ability to interact with biological macromolecules positions it as a candidate for further pharmacological studies.
  • Polymer Chemistry
    • This compound can be utilized as a building block in the synthesis of polymers with specific properties. Its dioxopyrrolidine moiety can impart desirable characteristics such as increased stability and enhanced mechanical properties to polymer matrices.
  • Analytical Chemistry
    • The compound can be employed in analytical methods to detect and quantify related substances in complex mixtures. Its distinct spectral properties make it suitable for use in chromatography and mass spectrometry.

Case Study 1: Drug Development

In a recent study, researchers synthesized derivatives of this compound to evaluate their anticancer activity. The derivatives were tested against various cancer cell lines, demonstrating significant cytotoxic effects compared to standard chemotherapeutics. This highlights the potential of this compound as a lead structure for developing new anticancer agents.

Case Study 2: Polymer Applications

Another investigation focused on incorporating this compound into biodegradable polymer systems. The resulting materials exhibited improved degradation rates and mechanical properties, suggesting that this compound could play a crucial role in developing environmentally friendly packaging materials.

Comparison with Similar Compounds

Structural and Functional Overview

The compound belongs to a class of NHS esters widely used in crosslinking and labeling applications. Below is a detailed comparison with structurally and functionally related compounds.

Table 1: Comparative Analysis of 6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic Acid and Analogues
Compound Name Molecular Formula Reactive Groups Spacer Length Key Applications References
This compound C₁₀H₁₃NO₆ NHS ester, carboxylic acid 6 carbons Homobifunctional amine conjugation
N-Succinimidyl 6-maleimidohexanoate (EMCS) C₁₅H₁₇N₂O₇ NHS ester, maleimide 6 carbons Heterobifunctional (amine + thiol) conjugation
SMPH Crosslinker C₁₇H₂₀N₂O₈ NHS ester, maleimide 6 carbons Sequential amine-thiol crosslinking
Adipic acid bis NHS ester C₁₄H₁₆N₂O₆ Two NHS esters 4 carbons Homobifunctional amine crosslinking
6-(2,5-Dioxopyrrolidin-1-yl)hexanoic acid C₁₀H₁₃NO₅ NHS group (directly bonded) 6 carbons Acylation reactions

Biological Activity

6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid, with the CAS number 118380-07-7, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

The molecular formula of this compound is C10H13NO6C_{10}H_{13}NO_6, with a molecular weight of approximately 243.21 g/mol. The compound's predicted density is about 1.39 g/cm³, and it has a boiling point around 422.9 °C .

Research indicates that compounds with similar structures often function as transdermal penetration enhancers . The incorporation of a dioxopyrrolidinyl moiety may enhance the lipophilicity and permeability of the compound across biological membranes, making it a candidate for improving drug delivery systems .

Lipophilicity and Transdermal Activity

The lipophilicity (logP) of such compounds is critical for their effectiveness as penetration enhancers. Studies have shown that higher logP values correlate with increased skin permeability. For instance, compounds derived from 6-aminohexanoic acid demonstrated significant enhancement ratios compared to oleic acid, suggesting that modifications to the chemical structure can lead to improved transdermal delivery .

Biological Activity

The biological activity of this compound has not been extensively documented in isolated studies; however, its structural relatives have provided insights into potential pharmacological effects:

Antitumor Activity

Some derivatives of dioxopyrrolidinyl compounds have shown low cytotoxicity (IC50 > 6.25 μM), indicating that while they may not exhibit strong antitumor effects themselves, they could serve as effective carriers for cytotoxic agents in combination therapies .

Anti-inflammatory Effects

Compounds with similar functionalities have been investigated for their anti-inflammatory properties. The ability to modulate inflammatory pathways through enhanced skin delivery could make this compound relevant in treating dermatological conditions .

Data Table: Comparison of Related Compounds

Compound NameCAS NumberMolecular WeightLogPIC50 (μM)Activity Type
This compound118380-07-7243.21TBD>6.25Potential penetration enhancer
Piperidine-derived esterTBDTBDTBDTBDEnhanced skin permeability
Oleic AcidN/AN/A~5.0N/ATraditional penetration enhancer

Q & A

Basic: What are the standard synthetic routes for 6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid, and how are intermediates characterized?

The compound is typically synthesized via activation of carboxylic acid groups using N-hydroxysuccinimide (NHS) esters. A common approach involves reacting adipic acid derivatives with NHS in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) or ethylcarbodiimide (EDC) to form the active ester intermediate. For example, Downey et al. (2017) utilized NHS-based strategies to synthesize analogous heterobifunctional crosslinkers, confirming intermediates via 1H^1H-NMR and LC-MS to validate esterification efficiency .

Basic: Which analytical techniques are most effective for characterizing purity and structural integrity?

Critical techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^13C-NMR verify ester linkages and pyrrolidinedione ring integrity.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (243.21 g/mol) and detects hydrolytic degradation products.
  • HPLC : Reverse-phase HPLC with UV detection (λ = 210–260 nm) assesses purity (>98% by ) and monitors stability under storage conditions .

Advanced: How can researchers optimize reaction conditions when using this compound as a heterobifunctional crosslinker?

Key parameters include:

  • pH : Maintain pH 7–8 (phosphate or HEPES buffers) to balance NHS ester reactivity and amine nucleophilicity.
  • Molar Ratios : Use a 2–5:1 excess of crosslinker relative to target proteins to minimize oligomerization.
  • Temperature : Reactions at 4°C reduce hydrolysis while enabling amine coupling.
    Downey et al. (2017) demonstrated these optimizations in protein conjugation workflows, achieving >80% conjugation efficiency .

Advanced: How can discrepancies in reported physical properties (e.g., density, solubility) be resolved?

Conflicting data (e.g., density: 1.39 g/cm³ in vs. 1.246 g/cm³ in ) may arise from polymorphic forms or purity variations. To resolve this:

  • Reproduce Synthesis : Follow protocols from peer-reviewed studies (e.g., Downey et al. 2017) to ensure consistent crystallinity.
  • Validate Purity : Use elemental analysis or differential scanning calorimetry (DSC) to confirm batch homogeneity .

Basic: What are the primary research applications of this compound in biochemical studies?

Its NHS ester moiety enables:

  • Protein-Protein Conjugation : Covalent linkage of antibodies to enzymes (e.g., HRP) for immunoassays.
  • Surface Functionalization : Immobilization of biomolecules on carboxylated matrices (e.g., SPR chips).
    highlights its use in bioconjugation workflows due to its hydrolyzable spacer arm .

Advanced: What strategies mitigate hydrolysis of the NHS ester moiety during experimental workflows?

  • Anhydrous Conditions : Store desiccated at –20°C and reconstitute in dry DMSO or DMF.
  • Time-Limited Reactions : Perform conjugations within 1–2 hours at 4°C.
  • Quenching : Add excess glycine or Tris buffer post-reaction to terminate unreacted esters .

Basic: How is conjugation efficiency quantified in protein modification studies?

  • SDS-PAGE : Detect shifts in protein molecular weight due to crosslinker attachment.
  • Fluorescence Labeling : Use UV/Vis or fluorescence spectroscopy if the crosslinker is tagged (e.g., with FITC).
  • Mass Spectrometry : Identify adducts via intact protein MS or peptide mapping .

Advanced: How to design controlled experiments to assess crosslinking specificity?

  • Negative Controls : Omit the crosslinker or use non-reactive analogs (e.g., succinic anhydride).
  • Competitive Inhibition : Add free lysine or primary amines to block nonspecific binding.
  • Dose-Response Analysis : Use methods like Litchfield-Wilcoxon (1948) to determine optimal crosslinker concentrations .

Basic: What stability considerations are critical for long-term storage?

recommends storage at room temperature in desiccated conditions. However, prolonged exposure to humidity or light accelerates NHS ester hydrolysis. For lab use, aliquot in amber vials under nitrogen atmosphere and monitor via HPLC every 6 months .

Advanced: Can this compound be adapted for novel applications beyond protein crosslinking?

Emerging uses include:

  • Nanoparticle Functionalization : Covalent attachment to quantum dots or liposomes for targeted drug delivery.
  • Metabolite Trapping : Capture transient intermediates in enzyme kinetics studies via reactive ester quenching.
    ’s isolation of analogous oxohexanoic acids from fungal metabolites suggests potential in natural product derivatization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.